2-Propen-1-ol, 3-(4-nitrophenyl)-
CAS No.:
Cat. No.: VC13341367
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO3 |
---|---|
Molecular Weight | 179.17 g/mol |
IUPAC Name | 3-(4-nitrophenyl)prop-2-en-1-ol |
Standard InChI | InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2 |
Standard InChI Key | LGXXEDSIJZHDBN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=CCO)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C=CCO)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Propen-1-ol, 3-(4-nitrophenyl)- features a propenol chain (CH₂=CH–CH₂OH) conjugated to a 4-nitrophenyl group. The nitro group at the para position of the benzene ring induces strong electron-withdrawing effects, influencing the compound’s reactivity and spectroscopic signatures. The unsaturated alcohol moiety allows participation in electrophilic addition and Michael acceptor reactions, while the planar chalcone-like structure facilitates π-π interactions .
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₉NO₃ |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 3-(4-nitrophenyl)prop-2-en-1-ol |
SMILES | C1=CC(=CC=C1C=CCO)N+[O-] |
InChIKey | LGXXEDSIJZHDBN-UHFFFAOYSA-N |
LogP (Predicted) | 1.70 |
Solubility and Stability
The compound is sparingly soluble in polar solvents like water but dissolves readily in acetonitrile and methanol. Its stability is pH-dependent, with decomposition observed under strongly acidic or basic conditions. Storage recommendations include inert atmospheres and temperatures below -20°C to prevent oxidation of the alcohol group.
Synthesis and Reaction Mechanisms
Claisen-Schmidt Condensation
The primary synthesis route involves the base-catalyzed condensation of 4-nitrobenzaldehyde with acetaldehyde in ethanol. Sodium hydroxide (40% w/v) facilitates deprotonation, forming an enolate that attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated alcohol.
The reaction proceeds at 60–70°C for 6–8 hours, achieving a 44.6% yield after recrystallization from ethyl acetate.
Reaction Profile
The compound acts as a Michael acceptor, undergoing nucleophilic additions at the β-carbon. For example, thiols or amines add across the conjugated system under mild conditions (pH 7–9, 25°C). The nitro group also participates in reduction reactions; catalytic hydrogenation yields the corresponding amine, while Sn/HCl reduces it to a hydroxylamine derivative.
Analytical Characterization
Spectroscopic Methods
FTIR Analysis: Peaks at 3350 cm⁻¹ (O–H stretch), 1660 cm⁻¹ (C=C), and 1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.
¹H NMR (400 MHz, CDCl₃): δ 8.27 (d, J=8.6 Hz, 2H, Ar–H), 7.58 (d, J=8.6 Hz, 2H, Ar–H), 6.71 (dt, J=15.6, 6.2 Hz, 1H, CH=CH₂), 5.89 (d, J=15.6 Hz, 1H, CH=CH₂), 4.31 (t, J=6.2 Hz, 2H, CH₂OH).
Chromatographic Profiling
Reverse-phase HPLC on a Newcrom R1 column (3 µm, 150 × 4.6 mm) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1%) resolves the compound at 8.2 minutes (λ=254 nm) . MS-compatible methods substitute phosphoric acid with 0.1% formic acid, showing [M+H]⁺=180.1 m/z .
Table 2: HPLC Conditions for 2-Propen-1-ol, 3-(4-nitrophenyl)-
Parameter | Value |
---|---|
Column | Newcrom R1 (3 µm) |
Mobile Phase | MeCN/H₂O/H₃PO₄ (65:35:0.1%) |
Flow Rate | 1.0 mL/min |
Retention Time | 8.2 min |
Detection | UV @ 254 nm |
Applications in Organic Synthesis
Photolabile Protecting Groups
The nitro group and conjugated system enable photochemical reactivity. Under UV light (365 nm), the compound undergoes Norrish-type cleavage, releasing protected alcohols or amines. This property is exploited in the synthesis of NPPOC (2-(2-nitrophenyl)propyloxycarbonyl) derivatives for oligonucleotide synthesis . For example, ketalization with 1,3-propanediol forms dioxane derivatives, which are intermediates in photolabile nucleoside phosphoramidites .
Pharmaceutical Intermediates
As a chalcone analog, the compound exhibits bioactivity against inflammatory enzymes (e.g., COX-2) and microbial targets. Nitro group reduction yields amino derivatives, which are precursors to antimalarial and anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume